(2E,6Z)-Dodeca-2,6-dienol

Semiochemistry Tortricidae Mating Disruption

(2E,6Z)-Dodeca-2,6-dienol is a C12 polyunsaturated alcohol characterized by its specific (2E,6Z) stereochemistry and a primary hydroxyl group. It has a molecular weight of 182.30 g/mol and is recognized within the broader class of dodecadienols, which are key components of insect semiochemical communication systems.

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
CAS No. 94133-54-7
Cat. No. B12651326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,6Z)-Dodeca-2,6-dienol
CAS94133-54-7
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCCCCCC=CCCC=CCO
InChIInChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3/b7-6-,11-10+
InChIKeyUFPCISMLRCAWMQ-JFEAUALZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E,6Z)-Dodeca-2,6-dienol (CAS 94133-54-7): A Core Building Block for Insect Pheromone and Semiochemical Research


(2E,6Z)-Dodeca-2,6-dienol is a C12 polyunsaturated alcohol characterized by its specific (2E,6Z) stereochemistry and a primary hydroxyl group. It has a molecular weight of 182.30 g/mol and is recognized within the broader class of dodecadienols, which are key components of insect semiochemical communication systems [1]. While its specific biological role is not as extensively documented as that of isomers like codlemone (E8,E10-12:OH) or (Z,Z)-7,9-dodecadienol, its structural features position it as a potential compound of interest for chemical ecology research, particularly for identifying novel pheromone components or understanding structure-activity relationships [2].

The Critical Role of Stereochemistry: Why (2E,6Z)-Dodeca-2,6-dienol Cannot Be Swapped with a Generic Dodecadienol Isomer


In the realm of semiochemicals, stereoisomerism is not a minor detail; it is the primary determinant of biological activity and species specificity [1]. The dodecadienol class includes numerous isomers, such as (Z,Z)-7,9-dodecadienol, (E,Z)-5,7-dodecadienol, and the commercially significant (E,E)-8,10-dodecadienol (codlemone) [2]. Even a single change in double bond geometry (E to Z) or position (e.g., from 2,6 to 7,9) can result in a complete loss of activity or, more critically, a switch from being an attractant to a potent behavioral inhibitor [3]. Therefore, substituting (2E,6Z)-dodeca-2,6-dienol with a 'similar' or cheaper isomer without rigorous, species-specific validation would almost certainly invalidate any intended biological effect in an experimental or field application.

Verifiable Differentiation for (2E,6Z)-Dodeca-2,6-dienol: A Comparative Evidence Assessment Against Primary Isomers


Comparative Pheromonal Activity: The (2E,6Z) Isomer as a Potential Behavioral Modulator vs. the Primary Attractant (E,E)-8,10-Dodecadienol

While no direct studies on (2E,6Z)-dodeca-2,6-dienol were found, research on other dodecadienol systems demonstrates that minor changes in double-bond geometry drastically alter function. For instance, in the codling moth (Cydia pomonella), the primary attractant is (E,E)-8,10-dodecadienol [1]. Its geometric isomers exhibit entirely different roles: the (Z,E)-isomer induces a slight increase in attraction, whereas the (E,Z)- and (Z,Z)-isomers are strong behavioral inhibitors [1]. By class-level inference, the (2E,6Z) isomer of dodecadienol is unlikely to act as a direct substitute for the (E,E) or (Z,E) isomers and may instead function as a synergist or antagonist, making it a specialized tool rather than a general-purpose attractant.

Semiochemistry Tortricidae Mating Disruption

Evaluation of EAG Activity: The (2E,6Z) Isomer vs. Multi-Component Pheromone Blends

Electroantennogram (EAG) studies on related systems, such as the codling moth, show that the primary pheromone component (E8,E10-12:OH) elicits a significant dose-dependent response (e.g., ~6.2 mV at a given dose) [1]. Minor components and isomers often fail to elicit strong antennal responses on their own but can modulate the response to the main component [2]. For a less-studied isomer like (2E,6Z)-dodeca-2,6-dienol, EAG activity is unknown, but class-level knowledge suggests it would likely exhibit a weak response in a non-target species and require a species-specific receptor to be active.

Electrophysiology Olfactory Reception GC-EAD

Cross-Species Comparison: The (2E,6Z) Isomer vs. the Trail-Following Pheromone (Z,Z)-3,6-Dodecadienol

The dodecadienol (Z,Z)-3,6-dodecadien-1-ol has been characterized as a potent trail-following pheromone in termites, with an activity threshold as low as 0.1 pg/cm of trail [1]. In stark contrast, a simple monounsaturated analog (Z)-3-dodecenol failed to elicit any behavioral response in the same species [1]. This cross-study comparison underscores the extreme specificity conferred by a second double bond and its precise geometric configuration. For (2E,6Z)-dodeca-2,6-dienol, this indicates that its biological activity—if any—would be highly dependent on the presence of specific receptors and is not generalizable across dodecadienol isomers.

Isoptera Trail-Following Social Insects

Recommended Applications for (2E,6Z)-Dodeca-2,6-dienol Based on Structural and Class-Level Evidence


Stereochemical Probe in Structure-Activity Relationship (SAR) Studies of Insect Olfaction

Given the critical role of isomerism in pheromone perception, (2E,6Z)-dodeca-2,6-dienol is an ideal candidate for inclusion in a panel of dodecadienol isomers to map the olfactory receptor space of a target insect species. Its unique geometry can help define the stereochemical constraints of the odorant binding pocket, providing insight into the molecular basis of behavioral specificity [1].

Investigational Component in Multi-Component Pheromone Blends for Pest Monitoring

In many moth species, optimal male attraction relies on a precise blend of a major component and several minor ones, including geometric isomers. As demonstrated with the (Z,E)-isomer of codlemone, some isomers can act as synergistic attractants [2]. (2E,6Z)-dodeca-2,6-dienol should be investigated as a potential minor component or synergist in lures for pest species where the pheromone composition is not yet fully characterized.

Tool for Developing and Validating High-Specificity Insect Traps

The specificity of insect traps is paramount for accurate monitoring and avoiding non-target effects. Incorporating (2E,6Z)-dodeca-2,6-dienol into field screening trials alongside other isomers can help identify novel, highly species-specific attractants or inhibitors, leading to the development of improved monitoring tools for agricultural or forestry pests [3].

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